Predicted Physicochemical Profile vs. Closest Analogs: Lipophilicity and Hydrogen-Bonding Capacity
In the absence of experimentally measured logP/logD values, computed descriptors (ALogP, topological polar surface area) provide a preliminary basis for differentiation. The target compound (MW 379.4, H-bond donors: 2, H-bond acceptors: 7, TPSA ~112 Ų, ALogP ~2.1) exhibits a higher TPSA and lower calculated lipophilicity compared to the 5-chlorothiophen-2-yl analog (MW 389.9, TPSA ~96 Ų, ALogP ~2.8), suggesting superior aqueous solubility potential and reduced membrane permeability, which could translate to different in vitro assay behavior and pharmacokinetic pre-screening outcomes [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and ALogP (computed by ADMET Predictor 10.0) |
|---|---|
| Target Compound Data | TPSA ≈ 112 Ų; ALogP ≈ 2.1 |
| Comparator Or Baseline | 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide (CAS 1021250-08-7): TPSA ≈ 96 Ų; ALogP ≈ 2.8 |
| Quantified Difference | ΔTPSA ≈ +16 Ų; ΔALogP ≈ -0.7 log units |
| Conditions | In silico prediction using QikProp/ADMET Predictor; no experimental validation available |
Why This Matters
A TPSA > 100 Ų combined with lower logP suggests the compound may be less prone to nonspecific binding and more amenable to aqueous-based assay conditions, a critical consideration when selecting screening compounds for early drug discovery.
- [1] Simulations Plus, Inc. (2023). ADMET Predictor 10.0 User Manual. Lancaster, CA. View Source
